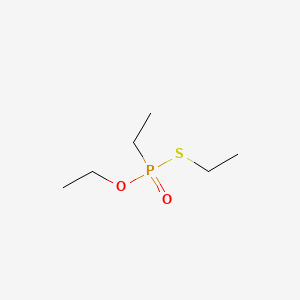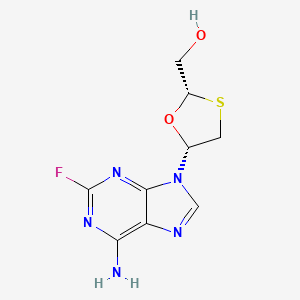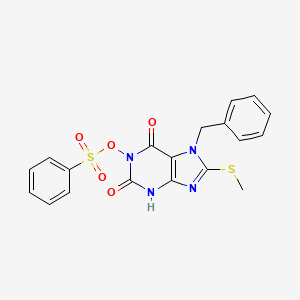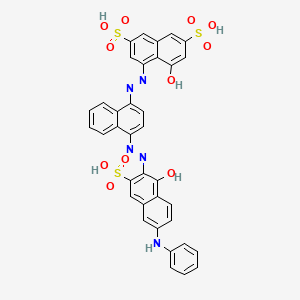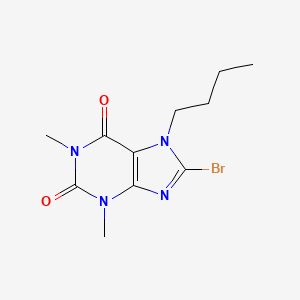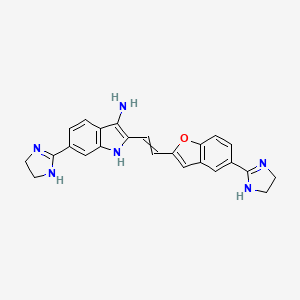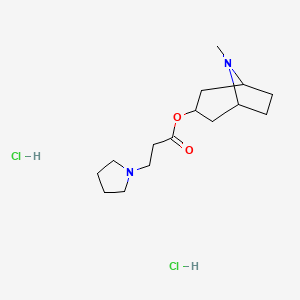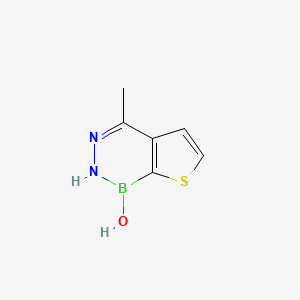
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is a heterocyclic compound that contains sulfur, nitrogen, and boron atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the diazaborinin moiety: This step may involve the reaction of the thieno compound with boron and nitrogen-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of boron could facilitate unique interactions with biomolecules, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thienopyridines: Compounds containing a thieno ring fused with a pyridine ring.
Boron-containing heterocycles: Compounds with boron atoms within a heterocyclic structure.
Uniqueness
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is unique due to the combination of sulfur, nitrogen, and boron within its structure, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
58157-78-1 |
|---|---|
Fórmula molecular |
C6H7BN2OS |
Peso molecular |
166.01 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-5-2-3-11-6(5)7(10)9-8-4/h2-3,9-10H,1H3 |
Clave InChI |
FWNVLTMEXBJHNS-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CS2)C(=NN1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


